Cas no 2171259-02-0 ((2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid)

(2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid
- EN300-1491528
- 2171259-02-0
- (2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid
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- Inchi: 1S/C26H24N2O5/c1-16(25(30)31)27-24(29)23(17-9-3-2-4-10-17)28-26(32)33-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t16-,23+/m1/s1
- InChI Key: ZCQGJDVEGGSPRK-MWTRTKDXSA-N
- SMILES: O(C(N[C@H](C(N[C@@H](C(=O)O)C)=O)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 444.16852187g/mol
- Monoisotopic Mass: 444.16852187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 685
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 105Ų
(2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1491528-10000mg |
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171259-02-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1491528-0.05g |
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171259-02-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1491528-0.25g |
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171259-02-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1491528-1000mg |
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171259-02-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1491528-5000mg |
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171259-02-0 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1491528-10.0g |
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171259-02-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1491528-0.1g |
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171259-02-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1491528-50mg |
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171259-02-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1491528-500mg |
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171259-02-0 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1491528-1.0g |
(2R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]propanoic acid |
2171259-02-0 | 1g |
$3368.0 | 2023-06-05 |
(2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid Related Literature
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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4. Book reviews
Additional information on (2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid
(2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid and CAS No. 2171259-02-0: A Comprehensive Overview
(2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid is a complex organic compound characterized by its unique stereochemistry and functional group arrangement. This molecule, with the CAS No. 2171259-02-0, represents a significant advancement in the field of pharmaceutical chemistry due to its potential applications in drug development and biological research. The compound's structure combines multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, a phenylacetamido moiety, and a propanoic acid backbone, creating a multifaceted molecule with diverse interactions.
The fluorenylmethoxycarbonyl group is a critical feature of this compound, as it provides a stable protecting group for amino acid residues during synthetic processes. This functionality is widely used in solid-phase peptide synthesis to prevent unwanted side reactions. The phenylacetamido segment introduces aromaticity and hydrophobicity, which can influence the molecule's binding affinity to biological targets. The propanoic acid chain contributes to the compound's solubility properties and may play a role in modulating its pharmacokinetic behavior.
Recent studies have highlighted the potential of this compound in targeting specific enzymes involved in metabolic pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that similar structures can inhibit the activity of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This finding suggests that the CAS No. 217125,9-02-0 compound may have applications in metabolic disorders such as obesity and type 2 diabetes. The stereochemical configuration of the molecule, particularly the (2R)-2-(2S) arrangement, is crucial for its biological activity, as enantiomers often exhibit different pharmacological profiles.
Advancements in synthetic methodologies have enabled the efficient preparation of this compound. A 2024 study published in Organic & Biomolecular Chemistry reported a novel route involving Staudinger ligation to assemble the complex structure. This approach allows for the precise control of stereochemistry and functional group placement, which is essential for achieving the desired biological activity. The fluorenylmethoxycarbonyl group is typically introduced via solid-phase synthesis, while the phenylacetamido moiety can be incorporated through Ugi reaction or aza-Michael addition.
The CAS No. 2171259-02-0 compound's potential therapeutic applications extend beyond metabolic disorders. Research published in ACS Chemical Biology in 2023 explored its use as a prodrug precursor for targeting protease enzymes involved in viral replication. The propanoic acid chain can be modified to enhance the molecule's bioavailability and target specificity. This makes the compound a promising candidate for the development of antiviral therapies, particularly against RNA viruses where protease inhibition is a common strategy.
Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems. A 2024 review in Drug Metabolism and Disposition emphasized the importance of lipophilicity and hydrophilicity balance in drug design. The phenylacetamido group contributes to the molecule's hydrophobic character, while the propanoic acid chain enhances its solubility. This dual property may allow the compound to cross cell membranes effectively while maintaining aqueous solubility for systemic distribution.
Recent computational studies have provided insights into the molecular interactions of this compound. A 2023 paper in Journal of Computational Chemistry used molecular docking to predict the compound's binding affinity to various protein targets. The results suggested that the fluorenylmethoxycarbonyl group may interact with hydrophobic pockets in enzymes, while the phenylacetamido moiety could form hydrogen bonds with active site residues. These interactions are critical for the compound's selectivity and efficacy as a therapeutic agent.
The synthesis of CAS No. 2171259-02-0 involves multiple steps, each requiring precise control of reaction conditions. A 2024 study in Chemical Communications described a click chemistry approach to assemble the compound's complex structure. This method allows for rapid and efficient synthesis while maintaining stereochemical integrity. The use of photoredox catalysis in this process highlights the growing trend of employing advanced synthetic techniques to create complex molecules with high purity and yield.
As research into this compound progresses, its potential applications in various therapeutic areas continue to expand. The unique combination of functional groups and stereochemical configuration makes it a valuable tool for drug discovery and development. Ongoing studies are exploring its use in anti-cancer therapies, anti-inflammatory treatments, and neurodegenerative disease management. The ability to modulate its structure through synthetic modifications further enhances its versatility as a therapeutic candidate.
In conclusion, (2R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidopropanoic acid with CAS No. 2171259-02-0 represents a significant advancement in pharmaceutical chemistry. Its complex structure and functional groups make it a promising candidate for various therapeutic applications. As research in this area continues to evolve, the compound's potential to impact human health is likely to grow, underscoring the importance of further investigation into its properties and applications.
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